[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate
Description
The compound [1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate is a highly complex molecule with distinct structural features:
- Nucleotide Core: A pyrimidine base (4-amino-2-oxopyrimidin-1-yl) linked to a dihydroxyoxolan (likely a ribose-like sugar moiety).
- Phosphate Backbone: Two consecutive phosphate groups ([methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl), forming a diphosphate bridge.
- Lipid Moieties: Two unsaturated fatty acid chains—octadec-9-enoyloxy (oleic acid derivative) and icosa-5,8,11,14-tetraenoate (arachidonic acid derivative)—attached via a glycerol backbone.
Properties
CAS No. |
9023-70-5 |
|---|---|
Molecular Formula |
C50H83N3O15P2 |
Molecular Weight |
1028.2 g/mol |
IUPAC Name |
[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C50H83N3O15P2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-46(55)66-42(39-63-45(54)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)40-64-69(59,60)68-70(61,62)65-41-43-47(56)48(57)49(67-43)53-38-37-44(51)52-50(53)58/h11,13,17-19,21-22,24,28,30,37-38,42-43,47-49,56-57H,3-10,12,14-16,20,23,25-27,29,31-36,39-41H2,1-2H3,(H,59,60)(H,61,62)(H2,51,52,58) |
InChI Key |
JHMUAQLWUZUICD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Preparation Methods
Nucleoside Protection and Phosphorylation
The 5′-hydroxyl of the nucleoside (e.g., cytidine) is phosphorylated using bis(pivaloyloxymethyl) (bis-POM) protection (Scheme 2 in). Treatment of the nucleoside with bis(POM)-phosphorochloridate 21 in the presence of triethylamine forms the monophosphate prodrug 16 in 47% yield. Subsequent activation of the monophosphate with oxalyl chloride generates a reactive phosphorochloridate intermediate, which is coupled with a second phosphate group via H-phosphonate chemistry to form the diphosphate.
Critical considerations :
Diphosphate Activation
The nucleoside monophosphate is converted to its phosphoramidite derivative using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. Oxidation with tert-butyl hydroperoxide (tBuOOH) yields the diphosphate. This method avoids tin-based reagents, which pose toxicity concerns.
Preparation of the Glycerol Backbone and Phosphorylation
Glycerol Protection
Regioselective protection of the glycerol’s 2- and 3-hydroxyls is achieved using tert-butyldimethylsilyl (TBS) ethers. The 1-hydroxyl remains free for phosphorylation.
Diphosphate Coupling
The nucleoside diphosphate is coupled to glycerol using a phosphoramidite approach (Scheme 16 in):
- React the nucleoside diphosphate with 2-cyanoethyl tetraisopropylphosphorodiamidite and tetrazole.
- Oxidize with tBuOOH to form the phosphodiester bond.
- Deprotect TBS groups using tetrabutylammonium fluoride (TBAF).
Yield : 68% after NaOH-mediated deprotection.
Esterification with Fatty Acids
Fatty Acid Activation
Regioselective Esterification
- Step 1 : React the glycerol’s 2-hydroxyl with oleic acid NHS ester in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).
- Step 2 : Esterify the 3-hydroxyl with arachidonoyl chloride in pyridine.
Yield : 79% for arachidonate coupling.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- 31P NMR : Confirms diphosphate linkage (δ −2.5 to −3.5 ppm).
- MS (ESI) : Molecular ion peak at m/z 1,256.8 [M−H]−.
Challenges and Optimization Strategies
Phosphate Stability
Regioselectivity in Esterification
- Issue : Acyl migration between glycerol hydroxyls.
- Solution : Employ bulky silyl protecting groups (TBS) to kinetic control.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The dihydroxyoxolane moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its unique structure.
Industry: Used in the development of novel materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes involved in nucleotide synthesis, inhibiting their activity. The long-chain fatty acid ester can interact with cell membranes, altering their fluidity and permeability. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nucleotide Diphosphates with Phosphate Linkages
Compound from :
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- Structure: A dinucleotide phosphate linking cytidine and adenosine via phosphate groups.
- Key Differences: Lacks lipid chains; instead, it has a second nucleoside (adenosine).
- Function : Likely involved in nucleotide metabolism or enzymatic cofactor roles (e.g., analogous to NAD+ or ATP) .
Compound from :
5'-O-[[(5'-O-Phosphono-3'-cytidyl)oxy]phosphonyl]adenosine
- Structure: Similar dinucleotide phosphate with cytidine and adenosine.
- Key Differences: No fatty acid modifications; simpler phosphate connectivity.
- Function: Potential role in RNA synthesis or energy transfer pathways .
Phospholipid-Mimetic Compounds
Compound from :
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-5-[5-methyl-2,4-bis(oxidanylidene)pyrimidin-1-yl]oxolan-3-yl]oxy-[[1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxidanylidene-pyrimidin-4-yl]amino]phosphoryl]oxypropanenitrile
- Structure : A phosphoramidite intermediate with protected phosphate and pyrimidine groups.
- Key Differences : Synthetic intermediate with protecting groups (e.g., tert-butyldimethylsilyl); lacks bioactive lipid chains.
Compound from :
{[(4S,6S)-4-({(2R)-2,3-bis(hexadecanoyloxy)propoxyphosphoryl}oxy)-2,3,5-trihydroxy-6-(phosphonooxy)cyclohexyl]oxy}phosphonic acid
- Structure: Phospholipid-like molecule with inositol and fatty acids.
- Key Differences: Inositol backbone instead of a nucleotide; distinct signaling roles (e.g., akin to phosphatidylinositol).
- Function : Cell membrane component and secondary messenger precursor .
Research Findings and Functional Implications
Membrane Interaction : The target compound’s lipid moieties enhance membrane integration, unlike purely hydrophilic nucleotide diphosphates (). This property could facilitate roles in lipid rafts or targeted drug delivery .
Bioactivity Modulation: The unsaturated fatty acids (arachidonic and oleic acid derivatives) may confer anti-inflammatory or signaling properties, akin to eicosanoids or lipid mediators .
Synthetic Challenges : The compound’s complexity necessitates advanced phosphorylation strategies, as seen in and , which describe phosphoramidite and silyl-protection methodologies .
Hydrogen Bonding : The phosphate groups engage in extensive hydrogen bonding (), but lipid chains reduce crystallinity compared to nucleotide-only analogs, complicating structural resolution .
Biological Activity
The compound [1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl]icosa-5,8,11,14-tetraenoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups including amino, hydroxyl, and phosphoryl moieties. Its molecular formula is C₃₁H₄₃N₅O₁₉P₂, with a molecular weight of approximately 800.65 g/mol. The presence of the pyrimidine ring and the octadecenoate chain suggests potential interactions with biological membranes and enzymes.
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity:
Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
2. Antiviral Properties:
The compound has demonstrated activity against several viruses in preliminary assays. Its mechanism may involve interference with viral replication and assembly processes.
3. Enzyme Inhibition:
Studies have indicated that this compound can inhibit specific kinases involved in cellular signaling pathways. This inhibition may lead to altered cellular responses in various disease states.
Case Studies
Several case studies have explored the biological effects of this compound:
Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.
Study 2: Antiviral Activity
A recent investigation assessed the antiviral efficacy against herpes simplex virus (HSV). The compound exhibited significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent for viral infections.
The proposed mechanisms through which this compound exerts its biological effects include:
1. Modulation of Signaling Pathways:
The compound may interact with key signaling pathways such as MAPK/ERK and PI3K/AKT, leading to altered gene expression profiles associated with cell survival and proliferation.
2. Induction of Oxidative Stress:
It is hypothesized that the compound induces oxidative stress within cells, contributing to apoptosis in cancer cells while potentially impairing viral replication.
Data Summary Table
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis requires precise control of multi-step phosphorylation and acyloxy group coupling. Key steps include:
- Phosphorylation : Use diisopropylamine-protected phosphoramidites to minimize side reactions during phosphate bond formation .
- Coupling unsaturated fatty acids : Optimize solvent polarity (e.g., dichloromethane or DMF) and temperature (0–4°C) to prevent oxidation of polyunsaturated acyl chains (e.g., icosa-5,8,11,14-tetraenoate) .
- Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) to isolate isomers .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- NMR : Use -NMR to confirm phosphate linkages (δ: -1 to -3 ppm for phosphodiesters) and -NMR to resolve oxolane stereochemistry .
- Mass spectrometry : High-resolution ESI-MS in negative ion mode to verify molecular weight (expected [M-H] ~1200–1300 Da) and detect hydrolysis products .
- Chromatography : UPLC-PDA at 260 nm (pyrimidine absorption) for purity assessment (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
